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Compound of Interest

Compound Name:
3-Fluoro-4-

(trifluoromethyl)benzylamine

Cat. No.: B1302107 Get Quote

Technical Guide: 3-Fluoro-4-
(trifluoromethyl)benzylamine
CAS Number: 235106-09-9

Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-4-
(trifluoromethyl)benzylamine, a fluorinated organic compound of significant interest to

researchers in medicinal chemistry and materials science. The document details the

compound's physicochemical properties, safety and handling protocols, a proposed synthesis

pathway with a detailed experimental protocol, and its applications as a versatile chemical

building block. This guide is intended for an audience of researchers, scientists, and

professionals in drug development and chemical synthesis.

Introduction
3-Fluoro-4-(trifluoromethyl)benzylamine, with the CAS number 235106-09-9, is an aromatic

amine that incorporates both a fluorine atom and a trifluoromethyl group on the benzene ring.

The presence of these fluorine-containing moieties imparts unique electronic properties,

enhances metabolic stability, and increases lipophilicity, making it a valuable building block in

the design of novel pharmaceuticals and agrochemicals. The strategic introduction of fluorine is
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a well-established strategy in medicinal chemistry to modulate a molecule's biological activity,

binding affinity, and pharmacokinetic profile. This guide summarizes the known properties and

outlines a practical synthesis route for this important intermediate.

Physicochemical Properties
The properties of 3-Fluoro-4-(trifluoromethyl)benzylamine are summarized in the table

below. The compound is described as both a solid and a clear yellow to light yellow liquid,

which may depend on its purity.[1]

Property Value Reference(s)

CAS Number 235106-09-9 [1]

Molecular Formula C₈H₇F₄N

Molecular Weight 193.14 g/mol [1]

Physical Form
Solid / Clear yellow to light

yellow liquid
[1]

Boiling Point 195.1 °C (Predicted) [2]

Density 1.312 g/cm³ (Predicted) [2]

Refractive Index 1.453 (Predicted) [2]

Flash Point 85 °C [3]

InChI Key
XYWYEOHNURYGGP-

UHFFFAOYSA-N
[1]

SMILES NCc1ccc(c(F)c1)C(F)(F)F [1]

Safety and Handling
3-Fluoro-4-(trifluoromethyl)benzylamine is classified as a corrosive substance and requires

careful handling in a well-ventilated fume hood. Appropriate personal protective equipment

(PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all

times.
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Hazard Information Details Reference(s)

Signal Word Danger [3]

GHS Pictogram GHS05 (Corrosive) [3]

Hazard Statement
H314: Causes severe skin

burns and eye damage.
[3]

Precautionary Statements

P280: Wear protective

gloves/protective clothing/eye

protection/face protection.

P305+P351+P338: IF IN

EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing. P310:

Immediately call a POISON

CENTER or doctor/physician.

[3]

Storage
Keep in a dark place. Sealed

in dry, 2-8°C.
[2]

Transport Information
UN 2735, Class 8, Packing

Group III
[3]

Synthesis Pathway and Experimental Protocols
A direct, published experimental protocol for the synthesis of 3-Fluoro-4-
(trifluoromethyl)benzylamine is not readily available. However, a robust synthesis can be

achieved via the reduction of its corresponding nitrile precursor, 3-fluoro-4-

(trifluoromethyl)benzonitrile. A detailed synthesis for this precursor has been described in the

patent literature.[4] The final reduction of the nitrile to the primary amine is a standard organic

transformation.

Proposed Synthesis Pathway
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The overall proposed pathway begins with ortho-fluoro benzotrifluoride and proceeds through

nitration, reduction, bromination, diazotization, and cyanation to yield the key nitrile

intermediate, which is then reduced to the target benzylamine.
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ortho-Fluoro
benzotrifluoride

3-Trifluoromethyl-
4-fluoronitrobenzene

 Nitration 
(H₂SO₄, HNO₃)

3-Trifluoromethyl-
4-fluoroaniline

 Reduction 
(e.g., Fe, NH₄Cl)

3-Fluoro-4-trifluoromethyl
bromobenzene

 Sandmeyer-type 
 Bromination 

3-Fluoro-4-trifluoromethyl
benzonitrile

 Cyanation 
(e.g., CuCN)

3-Fluoro-4-(trifluoromethyl)
benzylamine

 Reduction 
(e.g., LiAlH₄)
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Proposed synthesis pathway for 3-Fluoro-4-(trifluoromethyl)benzylamine.
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Experimental Protocol: Reduction of 3-Fluoro-4-
(trifluoromethyl)benzonitrile
This protocol is adapted from standard procedures for the reduction of aryl nitriles using lithium

aluminum hydride (LiAlH₄).[5]

Materials:

3-Fluoro-4-(trifluoromethyl)benzonitrile

Lithium aluminum hydride (LiAlH₄)

Anhydrous diethyl ether or tetrahydrofuran (THF)

Deionized water

15% aqueous sodium hydroxide (NaOH) solution

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath

Procedure:

Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic

stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with lithium

aluminum hydride (1.2 eq) suspended in anhydrous diethyl ether (50 mL) under a nitrogen

atmosphere.

Addition of Nitrile: A solution of 3-Fluoro-4-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous

diethyl ether (50 mL) is added dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath).

The rate of addition should be controlled to maintain a gentle reflux.

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room

temperature and then heated to reflux for 4-6 hours. The reaction progress can be monitored

by Thin Layer Chromatography (TLC).
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Work-up (Fieser method): The flask is cooled to 0°C in an ice bath. The reaction is cautiously

quenched by the sequential, dropwise addition of 'x' mL of water, followed by 'x' mL of 15%

aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.[6]

Isolation: The resulting granular precipitate (aluminum salts) is removed by vacuum filtration,

and the filter cake is washed thoroughly with diethyl ether.

Purification: The combined organic filtrates are dried over anhydrous magnesium sulfate

(MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary

evaporator to yield the crude 3-Fluoro-4-(trifluoromethyl)benzylamine. The product can be

further purified by vacuum distillation if necessary.
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Reaction Phase

Work-up & Purification

Setup dry glassware
under N₂ atmosphere

Charge flask with
LiAlH₄ in dry ether

Cool to 0°C

Add nitrile solution
dropwise

Reflux for 4-6h

Cool to 0°C

Quench sequentially
(H₂O, NaOH, H₂O)

Filter to remove salts

Dry organic phase
(MgSO₄)

Concentrate in vacuo

Purify by distillation
(optional)
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Experimental workflow for the reduction of the nitrile precursor.
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Applications in Research and Development
3-Fluoro-4-(trifluoromethyl)benzylamine is a valuable building block for the synthesis of

more complex molecules, particularly in the pharmaceutical and agrochemical industries. The

amine functional group serves as a key handle for a variety of chemical transformations,

including:

Amide bond formation: Reacting with carboxylic acids or their derivatives to form amides, a

common linkage in biologically active molecules.

Reductive amination: Condensation with aldehydes or ketones followed by reduction to form

secondary amines.

N-Arylation/N-Alkylation: Formation of carbon-nitrogen bonds to introduce the fluorinated

benzyl moiety into heterocyclic systems or other scaffolds.

The trifluoromethyl group and the fluorine atom on the aromatic ring can significantly enhance

the pharmacological profile of a drug candidate by improving metabolic stability, binding affinity,

and cell membrane permeability.[7][8] While specific examples of marketed drugs containing

this exact fragment are not prominent, it represents a key structural motif explored in the

discovery phase for various therapeutic targets.

Conclusion
3-Fluoro-4-(trifluoromethyl)benzylamine is a key synthetic intermediate with desirable

properties for applications in medicinal chemistry and materials science. This guide provides

essential data on its properties and safety, alongside a detailed, practical protocol for its

synthesis via the reduction of its nitrile precursor. The information and procedures outlined

herein are intended to support researchers in the safe and efficient utilization of this versatile

fluorinated building block for the development of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1302107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

